molecular formula C25H25N3O4S B2756571 2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 887220-76-0

2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2756571
CAS RN: 887220-76-0
M. Wt: 463.55
InChI Key: CRHUFBXINYKTJR-UHFFFAOYSA-N
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Description

2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Studies have shown that derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones, such as N-(sulfonyloxy)phthalimides, are potent inactivators of chymotrypsin and related serine proteases. These compounds act as suicide substrates, leading to irreversible modification of the target protease, indicating their potential as biochemical tools or therapeutic agents (Neumann & Gütschow, 1994).

Receptor Antagonism

Isoquinolines, specifically KN-62 and KN-04, have been identified as potent inhibitors of the P2X7 nucleotide receptor, showcasing high selectivity for the human receptor over the rat homologue. This selectivity suggests structural domains important in channel activation and could be instrumental in understanding receptor function and developing therapeutic agents (Humphreys et al., 1998).

Antitumor Activity and Crystal Structure Analysis

Arylpiperazine derivatives with structural similarities to the queried compound have demonstrated antitumor activity. The synthesis and crystal structure analysis of these derivatives have revealed interactions and conformational characteristics potentially related to their biological activities (Zhou et al., 2017).

Fluorescent Probing

Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have been developed as fluorescent probes for the detection of reducing agents, such as dithiothreitol (DTT), demonstrating fast and selective sensing capabilities. This indicates their utility in biological, biochemical, and biomedical research for detecting and quantifying reducing agents (Sun et al., 2018).

properties

IUPAC Name

2-[2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-26-14-16-27(17-15-26)33(31,32)20-10-8-18(9-11-20)12-13-28-24(29)21-6-2-4-19-5-3-7-22(23(19)21)25(28)30/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHUFBXINYKTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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